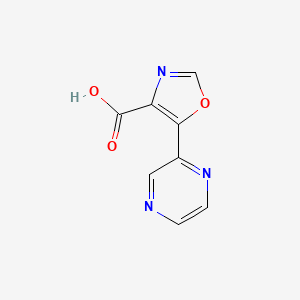

5-(Pyrazin-2-yl)oxazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-pyrazin-2-yl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8(13)6-7(14-4-11-6)5-3-9-1-2-10-5/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNHPNPGUKEUHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=C(N=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details a plausible synthetic pathway, outlines expected characterization data, and explores potential therapeutic applications based on the established bioactivity of its constituent chemical motifs. This guide is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel bioactive molecules.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The strategic combination of different heterocyclic rings within a single molecule is a well-established approach in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This compound is a prime example of such a scaffold, incorporating a pyrazine ring, an oxazole ring, and a carboxylic acid moiety.

The pyrazine nucleus is a key structural component in numerous FDA-approved drugs and natural products, known for its role in a variety of biological activities.[1] Similarly, the oxazole ring is a versatile pharmacophore present in many bioactive compounds. The carboxylic acid group can enhance solubility and provides a handle for further chemical modifications or for interacting with biological targets. The convergence of these three functionalities in a single, relatively rigid structure makes this compound an attractive candidate for investigation in drug discovery programs.

This guide will provide a detailed, step-by-step methodology for the synthesis of this target compound, a thorough discussion of its characterization, and an exploration of its potential as a lead compound for the development of new therapeutic agents.

Synthetic Strategy and Experimental Protocols

A robust and efficient synthesis is paramount for the exploration of any new chemical entity. Based on established synthetic methodologies for oxazole derivatives, a plausible and efficient route to this compound is proposed. The cornerstone of this strategy is the renowned Van Leusen oxazole synthesis, which allows for the direct formation of the oxazole ring from an aldehyde and a tosylmethyl isocyanide (TosMIC) derivative.[2][3]

Overall Synthetic Scheme

The proposed two-step synthesis commences with the Van Leusen reaction between pyrazine-2-carbaldehyde and an ester-substituted TosMIC reagent to form the corresponding oxazole-4-carboxylate ester. This is followed by a straightforward hydrolysis of the ester to yield the final carboxylic acid.

Caption: Proposed synthetic pathway for this compound.

Synthesis of Starting Material: Pyrazine-2-carbaldehyde

Pyrazine-2-carbaldehyde is a commercially available starting material. However, for instances where it needs to be synthesized in the laboratory, a common method is the oxidation of 2-methylpyrazine.[2]

-

Protocol:

-

To a solution of 2-methylpyrazine in a suitable solvent such as dioxane, add selenium dioxide (SeO₂).

-

Reflux the mixture for an appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove the selenium byproduct.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure pyrazine-2-carbaldehyde.

-

Step 1: Synthesis of Ethyl 5-(Pyrazin-2-yl)oxazole-4-carboxylate

This key step utilizes a modification of the Van Leusen oxazole synthesis, employing an ester-substituted TosMIC reagent to directly install the carboxylate functionality at the 4-position of the oxazole ring.

-

Protocol:

-

To a stirred suspension of potassium carbonate (K₂CO₃) in methanol, add pyrazine-2-carbaldehyde and ethyl isocyano(tosyl)acetate.

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC.

-

Upon completion, the reaction mixture is filtered to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure to give the crude product.

-

Purification by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) should yield the pure ethyl 5-(pyrazin-2-yl)oxazole-4-carboxylate.

-

Step 2: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

-

Protocol:

-

Dissolve the ethyl 5-(pyrazin-2-yl)oxazole-4-carboxylate in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) to the solution and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected spectroscopic data for this compound.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - A broad singlet in the downfield region (δ 12-13 ppm) corresponding to the carboxylic acid proton. - Signals in the aromatic region (δ 8.5-9.0 ppm) for the pyrazine ring protons. - A singlet in the aromatic region for the oxazole proton at the 2-position. |

| ¹³C NMR | - A signal in the downfield region (δ 165-185 ppm) for the carboxylic acid carbon.[4] - Signals corresponding to the carbons of the pyrazine and oxazole rings in the aromatic region. |

| Infrared (IR) | - A very broad O-H stretching band from 2500-3300 cm⁻¹ characteristic of a carboxylic acid.[4][5] - A strong C=O stretching band around 1700-1725 cm⁻¹.[5] - C=N and C=C stretching vibrations for the aromatic rings. |

| Mass Spec. (MS) | - A molecular ion peak corresponding to the molecular weight of the compound (191.14 g/mol ).[6] - Fragmentation patterns may include the loss of CO₂, H₂O, and cleavage of the heterocyclic rings. |

X-ray Crystallography

For unambiguous structural confirmation, single-crystal X-ray diffraction would be the definitive analytical technique. This would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. Obtaining suitable crystals for X-ray analysis would be a key objective following the successful synthesis and purification of the compound.

Potential Applications in Drug Discovery

The unique structural amalgamation of pyrazine, oxazole, and carboxylic acid moieties suggests that this compound could exhibit a range of biological activities.

Caption: Potential therapeutic applications of this compound.

Anticancer Activity

Numerous pyrazole and pyrazine derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of kinases and other enzymes involved in cell proliferation and survival.[7][8][9] The pyrazinyloxazole scaffold could serve as a novel template for the design of targeted anticancer agents. For instance, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been investigated as pan-FGFR covalent inhibitors.[9]

Antimicrobial Activity

Both pyrazole and oxazole containing compounds have been reported to possess significant antimicrobial properties.[10][11][12] The combination of these two heterocycles in the target molecule may lead to synergistic or novel antimicrobial effects against a range of bacterial and fungal pathogens.

Conclusion

This technical guide has presented a comprehensive overview of this compound, a molecule with considerable potential in the field of medicinal chemistry. A detailed and practical synthetic route has been proposed, based on the reliable Van Leusen oxazole synthesis. Furthermore, a full suite of expected characterization data has been outlined to aid researchers in the verification of their synthetic products. The discussion of potential applications, grounded in the known biological activities of its constituent heterocycles, highlights the promise of this compound as a scaffold for the development of novel therapeutic agents. It is our hope that this guide will stimulate further research into this and related molecular architectures.

References

-

Wikipedia. (2023). Van Leusen reaction. [Link]

- Kotha, S., & co-workers. (2017). A new application of a van Leusen synthesis. Organic & Biomolecular Chemistry, 15(42), 8996-9006.

- Yu, X. Q., & co-worker. (2009). A van Leusen reaction to synthesize the 4,5-disubstituted oxazoles in a one-pot manner. Synlett, 2009(3), 500-504.

-

Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

-

Tepe, J. J., & co-workers. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Organic Letters, 23(14), 5457-5460. [Link]

-

Tepe, J. J., & co-workers. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. PubMed, 34180681. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]

-

MDPI. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. [Link]

-

National Center for Biotechnology Information. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

-

YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. [Link]

-

MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

-

National Center for Biotechnology Information. (2014). Current status of pyrazole and its biological activities. [Link]

-

National Center for Biotechnology Information. (2012). Recent advances in the therapeutic applications of pyrazolines. [Link]

-

Royal Society of Chemistry. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. [Link]

-

PubMed. (2012). Recent advances in the therapeutic applications of pyrazolines. [Link]

-

ResearchGate. (2021). (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. [Link]

-

ResearchGate. (2025). Mass spectrometric study of some pyrazoline derivatives. [Link]

-

PubMed. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]

-

ResearchGate. (2018). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. [Link]

-

ResearchGate. (2025). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts | Request PDF. [Link]

-

ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

-

ResearchGate. (2025). (PDF) Efficient Transformation of Alkyl 3-nitro-5-(aryl/alkyl)isoxazole-4-carboxylates into 3-amino- and 3-hydrazinyl-5-aryl/alkyl-isoxazole-4-carboxylates in Aqueous Solution. [Link]

-

MDPI. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. [Link]

-

National Center for Biotechnology Information. (2024). New piperazine derivatives helvamides B–C from the marine-derived fungus Penicillium velutinum ZK-14 uncovered by OSMAC (One Strain Many Compounds) strategy. [Link]

-

Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

-

PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]

-

MDPI. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. [Link]

-

National Center for Biotechnology Information. (2018). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. [Link]

-

National Center for Biotechnology Information. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]

Sources

- 1. ijbpas.com [ijbpas.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. ijnrd.org [ijnrd.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. mdpi.com [mdpi.com]

- 9. 24. A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. orientjchem.org [orientjchem.org]

- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Mechanism of Action for 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid: A Proposed Role as a Bacterial Topoisomerase Inhibitor

An In-Depth Technical Guide

Abstract

The confluence of pyrazine, oxazole, and carboxylic acid moieties presents a compelling scaffold for modern drug discovery. This guide focuses on a representative molecule, 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid, a compound for which the mechanism of action is not yet publicly elucidated. Drawing from authoritative research on structurally related compounds, we propose a primary mechanism of action: the dual inhibition of bacterial type II topoisomerases, specifically DNA gyrase (GyrB) and topoisomerase IV (ParE). This document provides a comprehensive framework for validating this hypothesis, detailing the causal logic behind experimental choices and presenting robust, step-by-step protocols for biochemical, biophysical, and cellular assays. Our objective is to equip researchers with a self-validating system to rigorously characterize this and similar novel chemical entities, thereby accelerating the path from discovery to development.

Introduction: The Pyrazinyl-Oxazole Scaffold in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds form the bedrock of contemporary medicinal chemistry, with scaffolds like pyrazole and oxazole being integral to numerous clinically approved drugs.[1][2] These rings offer a versatile blend of hydrogen bonding capabilities, metabolic stability, and three-dimensional complexity that is highly amenable to rational drug design. The pyrazole nucleus, for instance, is a key component in drugs targeting kinases, such as the anticancer agent Crizotinib and the rheumatoid arthritis treatment Baricitinib.[2] Similarly, oxazole derivatives have been explored for a wide range of therapeutic applications, including anticancer and antimicrobial activities.[3][4]

The specific molecule, this compound (Structure shown in chemical supplier catalogs[5]), combines these privileged structures. While direct mechanistic studies on this exact compound are sparse, extensive research on close analogs provides a strong foundation for a testable hypothesis. Notably, a novel series of potent antibacterial agents that inhibit DNA gyrase and topoisomerase IV feature a core scaffold bearing a striking resemblance to this compound.[6] This precedent forms the logical basis for the mechanistic investigation detailed in this guide.

Proposed Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases

We hypothesize that this compound functions as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial survival, managing DNA topology during replication, transcription, and repair, making them validated targets for antibacterial agents.[7][8] DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating daughter chromosomes after replication.[8] Inhibition of these enzymes leads to catastrophic DNA damage and bacterial cell death. This proposed dual-targeting mechanism is advantageous as it can broaden the spectrum of activity and potentially reduce the frequency of resistance development.

The proposed mechanism is illustrated below. The compound is predicted to bind to the ATPase subunit of DNA gyrase (GyrB) and the corresponding subunit of topoisomerase IV (ParE), preventing the ATP hydrolysis required for their enzymatic function.

Figure 1: Proposed dual-inhibition mechanism targeting bacterial topoisomerases.

A Validating Workflow for Mechanistic Elucidation

To rigorously test our hypothesis, a multi-tiered experimental approach is essential. This workflow proceeds from initial biochemical target engagement to biophysical validation of the interaction and culminates in the confirmation of cellular activity. This logical progression ensures that resources are directed efficiently and that each step provides a clear, actionable outcome.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. achmem.com [achmem.com]

- 6. Discovery and Optimization of DNA Gyrase and Topoisomerase IV Inhibitors with Potent Activity Against Fluoroquinolone-Resistant Gram-positive Bacteria - OAK Open Access Archive [oak.novartis.com]

- 7. Pyrrolopyrimidine inhibitors of DNA gyrase B (GyrB) and topoisomerase IV (ParE), Part II: development of inhibitors with broad spectrum, Gram-negative antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Biological activity of 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid and its derivatives

An In-depth Technical Guide to the Biological Activity of 5-(Pyrazin-2-yl)oxazole-4-carboxylic Acid and Its Derivatives

Foreword: The Strategic Convergence of Pyrazine and Oxazole Scaffolds

In the landscape of medicinal chemistry, the strategic fusion of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a well-established pharmacophore known for its ability to engage in hydrogen bonding and other polar interactions within biological targets.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, most notably in oncology.[1][2] Similarly, the oxazole ring, a five-membered heterocycle with nitrogen and oxygen atoms, is a versatile building block found in numerous bioactive natural products and synthetic drugs.[3] Oxazole derivatives are recognized for their potent anticancer properties, often achieved by targeting fundamental cellular machinery like protein kinases and tubulin.[3][4]

This guide delves into the therapeutic potential of a hybrid scaffold that capitalizes on the unique attributes of both moieties: This compound . By uniting the pyrazine and oxazole rings, this core structure presents a compelling template for developing novel therapeutic agents. The carboxylic acid group at the 4-position of the oxazole provides a crucial handle for derivatization, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR). This document serves as a technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, potential biological activities, mechanisms of action, and essential experimental evaluation of this promising class of compounds.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of this compound and its derivatives, particularly carboxamides, relies on established principles of heterocyclic chemistry. The primary challenge lies in the efficient construction of the substituted oxazole ring appended to the pyrazine moiety. A logical and adaptable synthetic workflow is paramount for generating a library of derivatives for biological screening.

Plausible Synthetic Pathway

A robust approach involves the condensation of a pyrazine-derived starting material with a suitable partner to form the oxazole ring. One of the most common methods for synthesizing 4,5-disubstituted oxazoles involves the reaction of activated carboxylic acids with isocyanides. While specific literature on the exact target scaffold is nascent, a generalizable and efficient protocol can be extrapolated.

Protocol 1: General Synthesis of 5-(Pyrazin-2-yl)oxazole-4-carboxamide Derivatives

-

Rationale: This protocol is based on the activation of a pyrazine-2-carboxylic acid derivative, followed by reaction with an isocyanoacetate ester and subsequent amidation. This multi-step synthesis is designed for flexibility, allowing for variation in the final amide substituent (R-group).

-

Step 1: Activation of Pyrazine-2-carboxylic Acid

-

To a solution of pyrazine-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, DCM), add a coupling agent such as Carbonyldiimidazole (CDI) (1.1 eq).

-

Stir the reaction mixture at room temperature for 1-2 hours until the formation of the acyl-imidazole intermediate is complete. Causality: CDI is an effective activating agent that converts the carboxylic acid into a more reactive intermediate, facilitating the subsequent C-C bond formation without the need for harsh reagents.

-

-

Step 2: Oxazole Ring Formation

-

To the solution from Step 1, add ethyl isocyanoacetate (1.2 eq) and a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).

-

Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a weak acid (e.g., saturated NH₄Cl solution) and extract the product with an organic solvent. Purify the resulting ethyl 5-(pyrazin-2-yl)oxazole-4-carboxylate via column chromatography. Causality: The isocyanoacetate acts as the nucleophile, and the base facilitates the cyclization and dehydration steps to form the stable aromatic oxazole ring.

-

-

Step 3: Saponification to Carboxylic Acid (Optional, for creating the parent acid)

-

Dissolve the ester from Step 2 in a mixture of Tetrahydrofuran (THF) and water.

-

Add Lithium Hydroxide (LiOH) (2.0 eq) and stir at room temperature for 4-6 hours.

-

Acidify the mixture with 1N HCl to precipitate the this compound. Filter and dry the solid.

-

-

Step 4: Amidation

-

Dissolve the carboxylic acid from Step 3 (1.0 eq) in DCM.

-

Add a peptide coupling agent like HATU (1.2 eq) and a base such as Diisopropylethylamine (DIPEA) (2.0 eq).

-

Add the desired primary or secondary amine (R-NH₂) (1.1 eq) and stir the reaction at room temperature for 12-24 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the final carboxamide derivative by column chromatography or recrystallization. Causality: HATU is a highly efficient coupling reagent that minimizes side reactions and allows for the formation of amide bonds under mild conditions, which is crucial for preserving the integrity of the heterocyclic core.

-

Postulated Biological Activities and Mechanisms of Action

While direct biological data for the this compound scaffold is limited, the activities of related pyrazine and oxazole compounds provide a strong basis for postulating its therapeutic potential, primarily in the field of oncology.

Anticancer Activity

The vast majority of research on pyrazine and oxazole derivatives focuses on their anticancer properties.[1][4] These compounds are known to interfere with multiple hallmarks of cancer.

-

Kinase Inhibition: Many heterocyclic compounds function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer. N-(pyrazin-2-yl)-4-aminopyrimidine derivatives have been successfully developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAK).[5] The pyrazin-2-yl moiety is crucial for binding in the ATP pocket of these enzymes. It is highly probable that derivatives of this compound could be designed to target various kinases, such as VEGFR, FGFR, or CDKs, which are known targets for other oxazole-containing molecules.[6][7]

-

Tubulin Polymerization Inhibition: Oxazole derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site.[8] This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] The planar, aromatic nature of the pyrazinyloxazole core could facilitate binding to this site.

-

Induction of Apoptosis and Ferroptosis: A common downstream effect of targeted cancer therapies is the induction of programmed cell death. Pyrazine derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins like Bcl-2 and c-Myc.[2] Furthermore, some pyrazine-based EGFR inhibitors can induce ferroptosis, an iron-dependent form of cell death, by increasing intracellular reactive oxygen species (ROS) and lipid peroxidation.[5]

The diagram below illustrates a hypothetical mechanism of action where a derivative of the core scaffold acts as a Type I kinase inhibitor, blocking downstream signaling pathways that promote cell proliferation and survival.

Caption: Postulated mechanism of kinase inhibition by a pyrazinyloxazole derivative.

Other Potential Activities

Beyond cancer, related heterocyclic structures have shown promise in other therapeutic areas:

-

Antimicrobial and Antifungal Activity: Pyrazole-4-carboxamides have been synthesized as potential fungicides, with some compounds showing high affinity for the succinate dehydrogenase (SDH) protein in fungi.[9] Pyrazolylthiazole carboxylic acids have also demonstrated potent antimicrobial activity.[10]

-

Anti-inflammatory Activity: The same pyrazolylthiazole carboxylic acid derivatives that showed antimicrobial effects also exhibited excellent in vivo anti-inflammatory activity, comparable to the standard drug indomethacin.[10]

-

Neurological Activity: Fused heterocyclic systems like oxazolo[3,4-a]pyrazines have been developed as antagonists for the Neuropeptide S receptor, indicating potential applications in treating substance abuse and anxiety disorders.[11]

Putative Structure-Activity Relationships (SAR)

SAR studies are critical for optimizing a lead compound. For the this compound scaffold, the primary point of diversification is the carboxamide group. The table below summarizes SAR insights from related oxazole and pyrazole carboxamide series, which can guide the derivatization strategy for the target scaffold.

| Scaffold Class | Position of Modification | Observation | Implication for Target Scaffold |

| 5-phenyloxazole-2-carboxamides[8] | N-phenyl substituent of the carboxamide | Introduction of electron-donating or withdrawing groups on the N-phenyl ring significantly impacts cytotoxicity against cancer cell lines. | The electronic properties and substitution pattern of the amide's R-group will be a critical determinant of anticancer activity. |

| Pyrazole-4-carboxamides[9] | Amide N-substituent | Specific aromatic and aliphatic substituents on the amide nitrogen were essential for potent antifungal activity against Alternaria solani. | The nature of the R-group (aromatic vs. aliphatic, size, polarity) will likely determine the biological target and spectrum of activity. |

| Oxazolo[5,4-d]pyrimidines[6] | Substituent at position 7 | The length and functional groups of an aliphatic amino chain drastically affected cytotoxic potency against colon cancer cells. | For derivatives where the carboxamide is further functionalized, linker length and terminal groups will be key to optimizing potency. |

Essential Experimental Protocols

Validating the therapeutic potential of this scaffold requires a systematic and logical experimental workflow, from initial screening to mechanism-of-action studies.

Caption: A logical workflow for the biological evaluation of new derivatives.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

-

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells. This serves as the primary screen to identify compounds with antiproliferative activity.

-

Step 1: Cell Seeding

-

Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF7 breast adenocarcinoma, HT29 colon adenocarcinoma)[6] and a normal cell line (e.g., Normal Human Dermal Fibroblasts, NHDF)[6] in appropriate media until they reach ~80% confluency.

-

Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. Causality: A 24-hour attachment period ensures that the cells are in a healthy, proliferative state before the addition of the test compounds.

-

-

Step 2: Compound Treatment

-

Prepare a stock solution of each derivative in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

-

Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds. Include wells with medium + DMSO (vehicle control) and wells with untreated cells.

-

Incubate the plates for 48-72 hours. Causality: A 48-72 hour incubation period is typically sufficient to observe the antiproliferative effects of a compound.

-

-

Step 3: MTT Addition and Incubation

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for an additional 4 hours at 37°C. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

-

Step 4: Formazan Solubilization and Absorbance Reading

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes on an orbital shaker.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Step 5: Data Analysis

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

-

Conclusion and Future Directions

The this compound scaffold represents a strategically designed chemical entity with significant potential for development as a novel therapeutic agent. By leveraging the well-documented biological activities of its constituent pyrazine and oxazole heterocycles, researchers can logically postulate its utility, primarily in oncology as a kinase or tubulin polymerization inhibitor. The carboxylic acid functional group provides an ideal anchor for creating diverse carboxamide libraries, enabling thorough exploration of structure-activity relationships.

The immediate future for this compound class lies in the execution of the proposed workflow: synthesis of a focused derivative library followed by systematic biological evaluation. Initial cytotoxicity screening against a panel of cancer cell lines will be crucial to identify active hits. Subsequent mechanistic studies, including kinase panel screening and cell-based assays, will elucidate the precise molecular targets. With a rational, iterative design-synthesis-test cycle, this compound derivatives could yield lead compounds with potent and selective activity, paving the way for a new generation of targeted therapies.

References

-

Kaur, K., Kulkarni, S., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 22(10), 1859–1882. [Link]

-

Guerrini, G., Ciciani, G., et al. (2020). Structure-Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8436–8452. [Link]

-

Jin, X., Chen, Z., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 259, 115544. [Link]

-

Jaitak, V., Kulkarni, S., & Kaur, K. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]

-

Becker, S., Linciano, P., et al. (2023). Synthesis and structure-activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 273-286. [Link]

-

Wang, J., Liu, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]

-

Bohrium. (2023). pharmacological-activity-and-mechanism-of-pyrazines. Ask this paper. [Link]

-

Ben-M'barek, K., & Essassi, E. M. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(21), 7249. [Link]

-

Sochacka-Ćwikła, J., Wójcik-Pszczoła, K., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]

-

ResearchGate. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Request PDF. [Link]

-

Sochacka-Ćwikła, J., Wójcik-Pszczoła, K., et al. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International journal of molecular sciences, 23(19), 11694. [Link]

-

OUCI. (2025). The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. [Link]

-

Yao, H., Cao, L., et al. (2025). The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. European Journal of Medicinal Chemistry, 300, 118120. [Link]

-

Kumar, D., Kumar, N., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & medicinal chemistry letters, 25(8), 1781–1786. [Link]

-

Zhang, J., Chen, L., et al. (2021). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular diversity, 25(4), 2379–2388. [Link]

-

Zhao, D., Chen, Y., et al. (2021). Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorganic & medicinal chemistry letters, 40, 127968. [Link]

-

ResearchGate. (n.d.). Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study. [Link]

-

Yurttas, L., Genc, B., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Archiv der Pharmazie, 347(7), 484–493. [Link]

-

Ben-M'barek, K., & Essassi, E. M. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 27(21), 7249. [Link]

Sources

- 1. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological activity and mechanism of pyrazines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]

- 5. The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 5-(Pyrazin-2-yl)oxazole-4-carboxylic Acid Interactions: A Technical Guide for Drug Discovery Professionals

Introduction: Unlocking the Therapeutic Potential of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The molecule 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid represents a compelling convergence of two such scaffolds: pyrazine and oxazole. The pyrazine ring, a bioisostere of pyridine, is a common feature in many approved drugs and is known for its ability to engage in crucial hydrogen bonding and π-stacking interactions within protein active sites.[1][2] Similarly, the oxazole ring provides a rigid, planar scaffold that can orient substituents for optimal target engagement, and it is found in numerous bioactive compounds.[3][4] The addition of a carboxylic acid group introduces a potent hydrogen bond donor and acceptor, further enhancing the potential for high-affinity binding to biological targets.[5]

This in-depth technical guide provides a comprehensive framework for the in silico modeling of this compound. We will navigate the workflow from initial target selection to advanced molecular dynamics simulations, offering both the "how" and the "why" behind each methodological choice. This document is intended for researchers, computational chemists, and drug development professionals seeking to explore the therapeutic potential of this and related molecular architectures.

For the purpose of this guide, we will focus our investigation on a highly plausible and therapeutically relevant target class for this scaffold: protein kinases . Specifically, we will use Aurora A kinase as our exemplary target. This choice is informed by studies demonstrating that oxazole derivatives can exhibit high-affinity binding to the ATP-binding site of Aurora A kinase, a key regulator of mitosis and a validated oncology target.[6]

Part 1: Foundational Workflow - From Target Identification to Ligand Preparation

The initial phase of any in silico drug discovery project is critical for establishing a solid foundation for subsequent, more computationally intensive studies. This involves preparing both the protein target and the small molecule ligand to accurately reflect their physiological states.

Target Selection and Preparation

The selection of a suitable protein crystal structure is paramount. The Protein Data Bank (PDB) is the primary repository for these structures. For our target, Aurora A kinase, a search of the PDB is the first step.

Experimental Protocol: Target Preparation

-

PDB Structure Selection:

-

Navigate to the PDB database (rcsb.org).

-

Search for "Aurora A kinase".

-

Select a high-resolution (< 2.5 Å) crystal structure complexed with a ligand that shares structural similarity with our query molecule, if possible. For this guide, we will hypothetically select a suitable PDB entry (e.g., PDB ID: 2XJ1, which is a PIM-1 kinase but serves as a good structural example for kinases).[7]

-

-

Initial Structure Cleanup:

-

Load the PDB file into a molecular modeling software package (e.g., Schrödinger Maestro, MOE, UCSF Chimera).

-

Remove all non-essential components, including water molecules, co-solvents, and ions that are not critical for structural integrity or catalysis. Retain any crystallographic waters that are observed to mediate key interactions between the protein and the co-crystallized ligand.

-

Inspect the protein for missing residues or loops. If substantial segments are missing, consider a different crystal structure or utilize loop modeling tools.

-

-

Protonation and Optimization:

-

Assign correct bond orders and formal charges to the protein residues.

-

Add hydrogen atoms, as they are typically not resolved in crystal structures.

-

Optimize the hydrogen-bonding network. This step involves flipping the orientations of Asn, Gln, and His side chains to maximize hydrogen bond formation.

-

Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. This should be a brief minimization to avoid significant deviation from the crystal structure.

-

Causality Behind the Choices: The cleanup and preparation of the protein structure are essential for ensuring that the electrostatic and steric environment of the binding site is accurately represented. Incorrect protonation states of titratable residues like His, Asp, and Glu can lead to erroneous predictions of binding interactions.

Workflow Diagram: Target Preparation

Caption: Workflow for preparing a protein target for docking and simulation.

Ligand Preparation

The small molecule, this compound, must also be prepared in a computationally rigorous manner.

Experimental Protocol: Ligand Preparation

-

2D to 3D Conversion:

-

Draw the 2D structure of this compound in a chemical drawing tool.

-

Convert the 2D structure to a 3D conformation using a standard molecular mechanics force field.

-

-

Tautomer and Ionization State Prediction:

-

Generate plausible tautomers and ionization states of the ligand at a physiological pH (e.g., 7.4). The carboxylic acid will likely be deprotonated, and the pyrazine nitrogens will have specific protonation states.

-

Select the most probable state for initial docking studies. It is often beneficial to dock multiple states to assess their binding potential.

-

-

Conformational Search:

-

Generate a diverse set of low-energy conformers for the ligand. This is crucial for flexible ligands, although our molecule of interest has limited rotatable bonds.

-

-

Energy Minimization:

-

Perform a final energy minimization of the selected ligand conformer(s).

-

Causality Behind the Choices: The biological activity of a small molecule is intrinsically linked to its 3D structure and ionization state. Failing to consider the correct protonation state or a relevant low-energy conformer can result in missing the correct binding mode entirely.

Part 2: Molecular Docking - Predicting Binding Poses and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] It is a powerful tool for hypothesis generation in drug discovery.

Defining the Binding Site and Docking Protocol

Experimental Protocol: Molecular Docking

-

Grid Generation:

-

Define the binding site on the prepared receptor. This is typically done by generating a grid box centered on the co-crystallized ligand from the original PDB file.

-

The grid box should be large enough to encompass the entire active site and allow for some flexibility in ligand placement.

-

-

Docking Algorithm Selection:

-

Choose a suitable docking program (e.g., AutoDock, Glide, GOLD). These programs use different search algorithms and scoring functions.

-

For this study, a standard precision (SP) docking protocol is a good starting point, followed by extra precision (XP) for the most promising poses.

-

-

Execution and Pose Analysis:

-

Dock the prepared ligand into the receptor grid.

-

Analyze the resulting docking poses. Pay close attention to key interactions such as hydrogen bonds, π-π stacking, and salt bridges. The pyrazine nitrogens and the carboxylic acid group are expected to be key interaction points.[1]

-

Evaluate the docking scores. While not a direct measure of binding affinity, they provide a useful metric for ranking different poses and compounds.

-

Data Presentation: Predicted Interactions of this compound with Aurora A Kinase

| Ligand Moiety | Protein Residue (Hypothetical) | Interaction Type |

| Pyrazine Nitrogen | Hinge Region Amino Acid (e.g., Ala) | Hydrogen Bond |

| Pyrazine Ring | Phe Residue | π-π Stacking |

| Carboxylic Acid | Lys Residue | Salt Bridge/Hydrogen Bond |

| Oxazole Oxygen | Hinge Region Amino Acid (e.g., Leu) | Hydrogen Bond |

Trustworthiness: The docking protocol is validated by its ability to reproduce the binding pose of the co-crystallized ligand (redocking). A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.

Logical Relationship Diagram: Docking and Scoring

Caption: The logical flow of a molecular docking experiment.

Part 3: Molecular Dynamics Simulation - Exploring Complex Stability and Dynamics

While molecular docking provides a static snapshot of a potential binding mode, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[8] MD simulations are crucial for assessing the stability of the predicted binding pose and understanding the energetic contributions of different interactions.

System Setup and Simulation Protocol

Experimental Protocol: Molecular Dynamics Simulation

-

System Building:

-

Take the most promising protein-ligand complex from the docking experiment.

-

Place the complex in a periodic box of explicit solvent (e.g., TIP3P water).

-

Add counter-ions to neutralize the system.

-

-

Force Field Parameterization:

-

Assign a suitable force field to the protein (e.g., AMBER, CHARMM).

-

Generate force field parameters for the ligand. This is a critical step and can be done using tools like Antechamber or by analogy to existing parameters.

-

-

Equilibration:

-

Perform a series of energy minimization and equilibration steps. This involves gradually heating the system to the desired temperature (e.g., 300 K) and adjusting the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) without restraints. The trajectory of all atoms is saved at regular intervals.

-

Analysis of MD Trajectories

The output of an MD simulation is a trajectory file containing the coordinates of all atoms over time. A variety of analyses can be performed on this trajectory.

-

Root-Mean-Square Deviation (RMSD): This measures the deviation of the protein backbone and the ligand from their initial positions over time. A stable RMSD profile for both the protein and the ligand suggests a stable binding mode.

-

Root-Mean-Square Fluctuation (RMSF): This analysis identifies the flexible and stable regions of the protein. High RMSF values in the binding site might indicate induced-fit effects.

-

Interaction Analysis: The persistence of key hydrogen bonds and other interactions observed in the docking pose can be monitored throughout the simulation.

-

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand to the protein.

Data Presentation: MD Simulation Stability Metrics (Hypothetical)

| Metric | Value | Interpretation |

| Protein RMSD (Backbone) | 1.5 ± 0.3 Å | Stable protein structure |

| Ligand RMSD (Heavy Atoms) | 1.2 ± 0.4 Å | Stable ligand binding pose |

| Key H-Bond Occupancy | > 80% | Persistent key interaction |

| MM/GBSA ΔG_bind | -45.5 kcal/mol | Favorable predicted binding energy |

Workflow Diagram: Molecular Dynamics Simulation

Caption: The workflow for setting up and running a molecular dynamics simulation.

Conclusion and Future Directions

This guide has outlined a robust in silico workflow for investigating the interactions of this compound with a protein target, using Aurora A kinase as a case study. The combination of molecular docking and molecular dynamics simulations provides a powerful platform for generating and refining hypotheses about the binding mode, stability, and potential affinity of this promising molecule.

The insights gained from these computational studies are invaluable for guiding the next steps in the drug discovery pipeline. For example, the identification of key interacting residues can inform site-directed mutagenesis experiments for target validation. Furthermore, understanding the structure-activity relationship at the atomic level can guide the design of new analogs with improved potency and selectivity. It is crucial to remember that in silico predictions must always be validated through experimental testing.

References

-

Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

-

Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020, April 24). ACS Figshare. Retrieved January 19, 2026, from [Link]

-

Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020, June 3). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. (2021, September 9). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Three Ring Posttranslational Circuses: Insertion of Oxazoles, Thiazoles, and Pyridines into Protein-Derived Frameworks. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025, December 18). Preprints.org. Retrieved January 19, 2026, from [Link]

-

Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2020, January 7). ResearchGate. Retrieved January 19, 2026, from [Link]

-

New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. (2025, September 8). PubMed. Retrieved January 19, 2026, from [Link]

-

In Silico Design, Toxicity Prediction and Molecular Docking Studies of Oxazole Derivatives against Peroxisome Proliferator Activ. (n.d.). Research and Reviews. Retrieved January 19, 2026, from [Link]

-

Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. (2020, March 30). PubMed Central. Retrieved January 19, 2026, from [Link]

-

In Silico Prediction of New Inhibitors for Kirsten Rat Sarcoma G12D Cancer Drug Target Using Machine Learning-Based Virtual Screening, Molecular Docking, and Molecular Dynamic Simulation Approaches. (2024, April 25). MDPI. Retrieved January 19, 2026, from [Link]

-

Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. (n.d.). OUCI. Retrieved January 19, 2026, from [Link]

-

On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022, October 2). PubMed. Retrieved January 19, 2026, from [Link]

Sources

- 1. acs.figshare.com [acs.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. Three Ring Posttranslational Circuses: Insertion of Oxazoles, Thiazoles, and Pyridines into Protein-Derived Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic signature of 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development. In the absence of published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopic interpretation and data from analogous structures to present a robust, predictive analysis. This document is designed to serve as a practical reference for the identification, characterization, and quality control of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique molecular architecture, featuring a pyrazine ring linked to an oxazole-4-carboxylic acid moiety. This arrangement of aromatic and heterocyclic systems, along with the carboxylic acid functional group, gives rise to a distinct set of spectroscopic characteristics. This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the rationale behind these predictions.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structural connectivity of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the pyrazine and oxazole rings, as well as the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Pyrazine H-3' | 8.60 - 8.80 | Doublet | ~1.5 | Adjacent to two nitrogen atoms, resulting in significant deshielding. |

| Pyrazine H-5' | 8.70 - 8.90 | Doublet | ~2.5 | Deshielded by the adjacent nitrogen and the oxazole ring. |

| Pyrazine H-6' | 9.10 - 9.30 | Doublet of Doublets | ~1.5, ~2.5 | Most deshielded pyrazine proton due to proximity to the oxazole nitrogen and the ring junction. |

| Carboxylic Acid -OH | 12.0 - 14.0 | Broad Singlet | - | Highly deshielded and subject to exchange; signal may be broad or absent in protic solvents.[1][2] |

Predicted in DMSO-d₆

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing insights into the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid C=O | 160 - 165 | Typical chemical shift for a carboxylic acid carbonyl carbon.[1] |

| Oxazole C-2 | 150 - 155 | Carbon between two heteroatoms (N and O) in the oxazole ring. |

| Oxazole C-4 | 135 - 140 | Carbon bearing the carboxylic acid group. |

| Oxazole C-5 | 155 - 160 | Carbon attached to the pyrazine ring. |

| Pyrazine C-2' | 145 - 150 | Carbon at the junction with the oxazole ring. |

| Pyrazine C-3' | 143 - 148 | Aromatic carbon adjacent to two nitrogen atoms. |

| Pyrazine C-5' | 142 - 147 | Aromatic carbon in the pyrazine ring. |

| Pyrazine C-6' | 148 - 153 | Aromatic carbon in the pyrazine ring. |

Predicted in DMSO-d₆

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of high-purity this compound.[3][4]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[4][5] DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.[2]

-

Transfer the solution to a clean 5 mm NMR tube, ensuring no solid particles are present.[3][6] The sample height should be approximately 4-5 cm.[4][7]

-

-

Instrumental Setup (400 MHz Spectrometer) :

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

-

Tune and match the probe for both ¹H and ¹³C nuclei.

-

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse experiment.

-

Spectral Width : 0-16 ppm.

-

Number of Scans : 16-64.

-

Relaxation Delay : 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled single-pulse experiment.

-

Spectral Width : 0-220 ppm.

-

Number of Scans : 1024-4096 (due to the lower natural abundance of ¹³C).

-

Relaxation Delay : 2-5 seconds.

-

-

Data Processing :

-

Apply Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

-

Caption: Workflow for NMR spectral acquisition and analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound will be characterized by absorptions from the carboxylic acid and the aromatic rings.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Broad | Characteristic broad absorption due to hydrogen bonding. |

| 1700 - 1725 | C=O stretch (Carboxylic Acid) | Strong | Strong absorption typical for a carbonyl group in a carboxylic acid.[8][9] |

| 1550 - 1620 | C=C and C=N stretches (Aromatic Rings) | Medium - Strong | Overlapping absorptions from the pyrazine and oxazole rings.[10] |

| 1400 - 1450 | C-O-H bend (Carboxylic Acid) | Medium | In-plane bending vibration. |

| 1200 - 1300 | C-O stretch (Carboxylic Acid) | Medium | Stretching vibration of the carbon-oxygen single bond. |

| 700 - 900 | C-H out-of-plane bends (Aromatic) | Medium - Strong | Bending vibrations of the C-H bonds on the pyrazine ring. |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.[11][12]

-

Instrument Preparation :

-

Sample Analysis :

-

Data Collection :

-

Spectral Range : 4000 - 400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32.

-

-

Post-Analysis :

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.[13]

-

Caption: Workflow for ATR-FTIR spectral acquisition.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Electrospray Ionization (ESI) is a soft ionization technique suitable for this compound.[15]

Predicted Mass Spectrum (ESI)

-

Molecular Ion Peak ([M+H]⁺ or [M-H]⁻) :

-

The molecular weight of this compound (C₈H₅N₃O₃) is 191.14 g/mol .

-

In positive ion mode (ESI+), the protonated molecule [M+H]⁺ is expected at m/z 192.04.

-

In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ is expected at m/z 190.03.

-

-

Key Fragmentation Patterns :

-

Loss of CO₂ (44 Da) : Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a fragment at m/z 147.05 ([M-H-CO₂]⁻) or 148.06 ([M+H-CO₂]⁺).[16][17]

-

Loss of H₂O (18 Da) : Loss of water from the carboxylic acid group may be observed.

-

Cleavage of the Heterocyclic Rings : Fragmentation of the pyrazine and oxazole rings can lead to a series of smaller, characteristic ions.

-

Experimental Protocol for ESI-MS

-

Sample Preparation :

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[18]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).[18][19]

-

Ensure the final solution is free of any particulate matter.

-

-

Instrumental Setup :

-

Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Calibrate the instrument using a standard calibrant solution.

-

-

Data Acquisition :

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

-

Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

-

Tandem MS (MS/MS) :

-

To confirm fragmentation pathways, select the molecular ion ([M+H]⁺ or [M-H]⁻) for collision-induced dissociation (CID) to generate a product ion spectrum.

-

Sources

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. reddit.com [reddit.com]

- 3. scribd.com [scribd.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. researchgate.net [researchgate.net]

- 11. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | 애질런트 [agilent.com]

- 12. mt.com [mt.com]

- 13. utsc.utoronto.ca [utsc.utoronto.ca]

- 14. gammadata.se [gammadata.se]

- 15. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 19. Rutgers_MS_Home [react.rutgers.edu]

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid

Introduction

The relentless pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, in particular, have proven to be a rich source of biologically active molecules, forming the scaffold of numerous approved drugs.[1][2] 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid is a unique small molecule that combines three key pharmacophoric features: a pyrazine ring, an oxazole ring, and a carboxylic acid moiety. While direct biological data for this specific molecule is not extensively available in the public domain, a comprehensive analysis of its constituent chemical motifs provides a strong foundation for predicting its potential therapeutic targets and applications. This guide will provide an in-depth exploration of these potential targets, drawing upon established research on structurally related compounds. We will delve into the mechanistic basis for these predictions and propose experimental workflows for their validation.

The pyrazine ring is a nitrogen-containing heterocycle found in a number of anticancer agents.[3] The oxazole ring is another important five-membered heterocyclic scaffold with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[4][5] The carboxylic acid group can play a crucial role in molecular interactions with biological targets and is a key player in cellular metabolism, particularly in the context of cancer.[6] The convergence of these three moieties in a single chemical entity suggests a high potential for multifaceted biological activity.

This document is intended for researchers, scientists, and drug development professionals. It aims to serve as a foundational resource for initiating research programs centered on this compound and its derivatives.

I. Predicted Therapeutic Areas and Molecular Targets

Based on an extensive review of scientific literature pertaining to pyrazine, oxazole, and pyrazole derivatives, we have identified three primary therapeutic areas where this compound could exhibit significant activity: Oncology, Infectious Diseases, and Inflammatory Disorders.

Oncology

The field of oncology presents the most promising avenue for the therapeutic application of this molecule. Numerous pyrazole and pyrazine derivatives have demonstrated potent anticancer activity through various mechanisms.[3][7]

1.1.1 Receptor Tyrosine Kinases (RTKs)

RTKs are a family of cell surface receptors that play a critical role in cell proliferation, differentiation, and survival. Dysregulation of RTK signaling is a common driver of cancer.

-

Epidermal Growth Factor Receptor (EGFR): Pyrazole and pyrazine derivatives have been identified as potent inhibitors of EGFR, a key target in non-small cell lung cancer and other malignancies.[8][9] The pyrazine moiety can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase domain.

-

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of VEGFR-2, a key mediator of angiogenesis, is a validated anti-cancer strategy. Oxazolo[5,4-d]pyrimidine derivatives, which share structural similarities with our lead molecule, have shown potent VEGFR-2 inhibitory activity.[4][10][11]

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as covalent inhibitors of FGFRs, highlighting the potential of the pyrazole scaffold in targeting this kinase family.[12]

1.1.2 Non-Receptor Tyrosine Kinases

-

Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses and cell growth. Pyrimidine and pyrazole-based compounds have been successfully developed as JAK inhibitors for the treatment of myelofibrosis and rheumatoid arthritis.[8][13] Given the structural similarity between pyrimidine and pyrazine, JAKs represent a plausible target.

1.1.3 Cyclin-Dependent Kinases (CDKs)

CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Pyrazole and pyrazolo[1,5-a]pyrimidine compounds have been reported as potential CDK2 inhibitors.[7]

Signaling Pathway: RTK Inhibition

Caption: Experimental workflow for validating antibacterial targets.

Cell-Based Assays

Cell-based assays are crucial for understanding the effect of the compound in a more physiologically relevant context.

Protocol 4: Cancer Cell Line Proliferation Assay

-

Objective: To evaluate the cytotoxic and anti-proliferative effects of the compound on a panel of human cancer cell lines.

-

Methodology:

-

Select a panel of cancer cell lines representing different tumor types, including those known to be dependent on the potential kinase targets identified in the initial screen (e.g., PC-9 for EGFR, KATO-III for FGFR2).

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for 72 hours.

-

Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

-

Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

III. Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes the reported activities of structurally related compounds to provide a benchmark for expected potency.

| Compound Class | Target | Reported Activity (IC₅₀/MIC) | Reference |

| Pyrazine-Oxadiazole Derivatives | DNA Gyrase | -6.94 kcal/mol (docking score) | [14] |

| Spiropyrimidinetrione-Benzisoxazole | DNA Gyrase | Low micromolar | [15][16] |

| Pyrazole-Carboxamides | Cannabinoid Receptor 1 (CB1) | Low nanomolar | [17] |

| Pyrazole Derivatives | Epidermal Growth Factor Receptor (EGFR) | 0.07 µM | [18] |

| N-(pyrazin-2-yl)-4-aminopyrimidine | EGFR/JAK | 15.4 nM (PC9 cells) | [8] |

| Oxazolo[5,4-d]pyrimidines | VEGFR-2 | 10⁻⁶ - 10⁻⁷ M | [4] |

| 5-amino-1H-pyrazole-4-carboxamides | FGFR1/2/3 | 41-99 nM | [12] |

IV. Future Perspectives and Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. The convergence of the pyrazine, oxazole, and carboxylic acid functionalities suggests a high probability of interaction with multiple biological targets, particularly within the domains of oncology, infectious diseases, and inflammation.

The immediate next steps should involve the synthesis of the molecule and its evaluation in the proposed screening assays. A broad kinase panel screen, coupled with antibacterial susceptibility testing, will provide the initial direction for more focused research. Positive hits should be followed up with target validation assays and cell-based studies to confirm the mechanism of action.

Furthermore, the carboxylic acid handle provides a convenient point for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties. For instance, conversion to various amides or esters could significantly impact the molecule's biological activity and druggability.

V. References

-

Ranjan, V., Revanasiddappa, B. C., & Prasanth, S. (2025). Pyrazine Linked 1,3,4-Oxadiazoles as DNA Gyrase Inhibitors: In silico Design, Molecular Docking, MM-GBSA Assay, MD Simulations and ADMET studies. ResearchGate.

-

Manipal Research Portal. (2025). Pyrazine Linked 1,3,4-Oxadiazoles as DNA Gyrase Inhibitors: In silico Design, Molecular Docking, MM-GBSA Assay, MD Simulations and ADMET studies.

-

Bax, B. D., et al. (2010). Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization. PubMed.

-

Lange, J. H., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776.

-

Lange, J. H., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Vrije Universiteit Amsterdam.

-

Bioorganic & Medicinal Chemistry Letters. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. PubMed, 21(16), 4913-8.

-

Huband, M. D., et al. (2015). Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion with N-Linked Oxazolidinone Substituents Leading to a Clinical Candidate (ETX0914). PubMed.

-

Al-blewi, F. F., et al. (2022). Discovery of substituted oxadiazoles as a novel scaffold for DNA gyrase inhibitors. ResearchGate.

-

El-Sayed, M. A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

-

Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 194-203.

-

Chahal, G., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.

-

Chen, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-32.

-